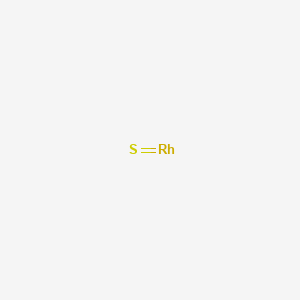
Sulfanylidenerhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanylidenerhodium is a compound that features a rhodium atom bonded to a sulfur atom through a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfanylidenerhodium typically involves the reaction of rhodium complexes with sulfur-containing ligands. One common method includes the use of thiols or sulfides as starting materials. The reaction conditions often require a controlled atmosphere, such as an inert gas environment, to prevent oxidation and ensure the purity of the product. The reaction may be carried out at elevated temperatures to facilitate the formation of the rhodium-sulfur bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfanylidenerhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium complexes.
Substitution: The sulfur ligand can be substituted with other ligands, leading to the formation of different rhodium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other sulfur-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction may produce rhodium(I) or rhodium(0) complexes. Substitution reactions can result in a variety of rhodium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Sulfanylidenerhodium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydroformylation, hydrogenation, and carbonylation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: this compound is used in industrial processes, including the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which sulfanylidenerhodium exerts its effects involves the interaction of the rhodium center with various substrates. The rhodium atom can coordinate with different ligands, facilitating various chemical transformations. The sulfur ligand plays a crucial role in stabilizing the rhodium center and influencing its reactivity. Molecular targets and pathways involved in these reactions include coordination with organic molecules, activation of small molecules, and catalysis of bond-forming reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfenamides: These compounds contain sulfur-nitrogen bonds and are widely used in pharmaceuticals and agrochemicals.
Sulfinamides: Similar to sulfenamides, but with a higher oxidation state of sulfur.
Sulfonamides: These compounds have sulfur-oxygen bonds and are used in various industrial applications.
Uniqueness of Sulfanylidenerhodium
This compound is unique due to its rhodium-sulfur double bond, which imparts distinct reactivity and stability compared to other sulfur-containing compounds. Its ability to act as a catalyst in various chemical reactions sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.
Eigenschaften
CAS-Nummer |
37245-91-3 |
|---|---|
Molekularformel |
RhS |
Molekulargewicht |
134.97 g/mol |
IUPAC-Name |
sulfanylidenerhodium |
InChI |
InChI=1S/Rh.S |
InChI-Schlüssel |
BVJAAVMKGRODCT-UHFFFAOYSA-N |
Kanonische SMILES |
S=[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



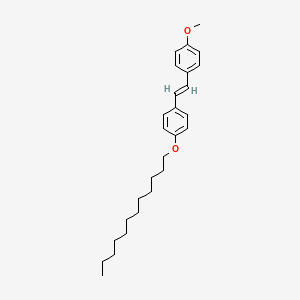

![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole](/img/structure/B14676605.png)
![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)

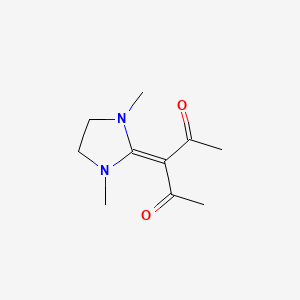

![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)
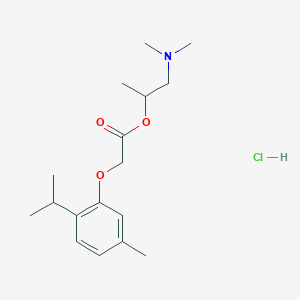
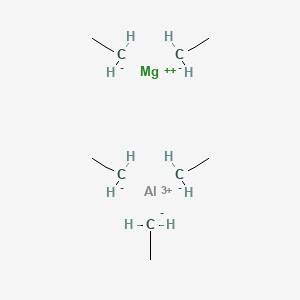
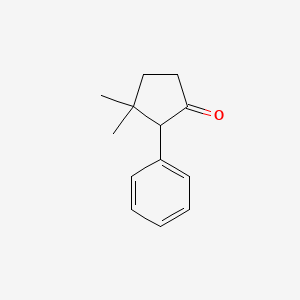
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)
